molecular formula C17H9ClF3NO2 B3743940 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- CAS No. 143586-69-0

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B3743940
CAS No.: 143586-69-0
M. Wt: 351.7 g/mol
InChI Key: FSTVLAQUGNREID-UHFFFAOYSA-N
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Description

This compound is a 2,3-disubstituted 1,4-naphthoquinone derivative featuring a chloro group at position 2 and a 3-(trifluoromethyl)phenylamino substituent at position 2. It is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline, yielding a product with distinct spectroscopic (e.g., NMR, IR) and crystallographic characteristics . Its structural uniqueness lies in the trifluoromethylphenyl moiety, which differentiates it from other 1,4-naphthoquinone analogs.

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO2/c18-13-14(16(24)12-7-2-1-6-11(12)15(13)23)22-10-5-3-4-9(8-10)17(19,20)21/h1-8,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTVLAQUGNREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362488
Record name 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143586-69-0
Record name 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 2-chloro-1,4-naphthoquinone in a suitable solvent such as ethanol.
  • Adding 3-(trifluoromethyl)aniline to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and amino groups on the naphthoquinone core can participate in nucleophilic and electrophilic substitution reactions.

    Redox Reactions: The quinone moiety can undergo reduction to form hydroquinone derivatives.

    Condensation Reactions: The compound can react with other amines or carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation: Acidic or basic catalysts can be used to facilitate condensation reactions.

Major Products Formed

    Hydroquinone Derivatives: Formed through reduction reactions.

    Schiff Bases: Formed through condensation with amines.

    Substituted Naphthoquinones: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes or proteins, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Key Research Findings

  • Structural Uniqueness : The CF₃ group distinguishes the compound in electronic and steric profiles, making it a candidate for studies on structure-activity relationships (SAR) in drug design .
  • Thermal Stability : While melting points are unreported for the target compound, analogs with aromatic substituents (e.g., 123–125°C for 3c ) suggest moderate stability, likely influenced by substituent polarity.

Data Tables

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C₁₇H₁₀ClF₃N₂O₂ 366.72 3.8 (est.)
2-Chloro-3-(propylamino)-1,4-naphthoquinone C₁₃H₁₂ClNO₂ 253.70 2.1
2-Bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone C₁₅H₁₁BrN₂O₂S 377.23 3.5

Biological Activity

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is a derivative of 1,4-naphthoquinone, notable for its potential biological activities. This compound features a chloro substituent and a trifluoromethyl group that contribute to its unique chemical properties and biological effects. It has been studied for various applications in chemistry, biology, and medicine.

  • IUPAC Name : 2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
  • CAS Number : 143586-69-0
  • Molecular Formula : C17H9ClF3N2O2
  • Molecular Weight : 363.71 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS). This mechanism can induce oxidative stress in cells, leading to cell death, which is particularly relevant in anticancer therapy. Additionally, the compound may inhibit specific enzymes or proteins, disrupting cellular processes and exhibiting antimicrobial effects .

Anticancer Properties

Research has indicated that 1,4-Naphthalenedione derivatives can exhibit significant anticancer activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by increasing ROS levels and disrupting mitochondrial function .

Antimicrobial Activity

This compound has been evaluated for its antibacterial and antifungal properties. A study demonstrated its effectiveness against a range of bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of 1,4-Naphthalenedione plays a critical role in its biological activity. The following observations have been made regarding the SAR:

  • Trifluoromethyl Group : Positioned on the phenyl ring, this group significantly influences the compound's lipophilicity and biological activity.
  • Chloro Group : The presence of chlorine enhances cytotoxicity against certain cancer cell lines.
  • Positioning Effects : Variations in the position of substituents can alter the compound's effectiveness against different pathogens .

Case Study 1: Anticancer Activity

A study investigated the effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that compounds with both chloro and trifluoromethyl groups exhibited higher cytotoxicity compared to those lacking these substituents. The study concluded that these modifications enhance the potential for developing effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications on the naphthoquinone core significantly impacted antibacterial activity, with certain derivatives outperforming established antibiotics like fluconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Reactant of Route 2
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